molecular formula C10H8Br2O B2996555 2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one CAS No. 99657-23-5

2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B2996555
CAS No.: 99657-23-5
M. Wt: 303.981
InChI Key: VKVRCPKKIPKZNV-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one is a brominated tetralone derivative that serves as a versatile synthetic intermediate in organic chemistry and materials science research. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Dihydronaphthalene (tetralone) scaffolds are recognized as valuable precursors in medicinal chemistry. Structurally related compounds have been explored as potent inhibitors of tubulin polymerization , functioning through binding at the colchicine site, which confers potential as cytotoxic agents and Vascular Disrupting Agents (VDAs) in anticancer research . The bromine substituents on this scaffold make it a key intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to create more complex structures for structure-activity relationship (SAR) studies . In materials science, brominated naphthalene derivatives are fundamental building blocks for constructing organic semiconductors . For instance, the analogue 2,6-dibromonaphthalene is employed in the synthesis of small molecules and polymers for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) . The specific substitution pattern of this compound allows researchers to develop novel naphthalene-based materials with tailored electronic properties, such as improved charge mobility or desired band gaps .

Properties

IUPAC Name

2,6-dibromo-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h2-3,5,9H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVRCPKKIPKZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)C(=O)C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Dibromo-3,4-dihydronaphthalen-1(2H)-one is a brominated naphthalene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

The molecular formula of this compound is C10H8Br2O, with a molecular weight of 303.08 g/mol. The compound features a bicyclic structure, contributing to its biological activity and potential applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Detailed studies are required to elucidate the specific pathways and mechanisms through which this compound exerts its effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antineoplastic Activity : Preliminary studies suggest that dibromonaphthalene derivatives may exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to this compound have shown promise in inducing apoptosis in leukemic cells at low concentrations (IC50 values ranging from 1.61 to 2.95 μM) .
  • Antimicrobial Properties : Brominated naphthalene derivatives have been investigated for their antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating a potential therapeutic application in treating infections.

Study on Antineoplastic Effects

A study screening various naturally occurring compounds for antineoplastic activity reported significant effects from similar dibromonaphthalene derivatives. The research utilized cell lines such as Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma) to assess viability and apoptosis rates. The results indicated that these compounds could induce apoptosis selectively in malignant cells while sparing normal peripheral blood mononuclear cells (PBMNCs), suggesting a favorable therapeutic index .

Antimicrobial Activity Assessment

Another study evaluated the antimicrobial properties of brominated naphthalene derivatives against clinical isolates of bacteria. The results demonstrated that certain derivatives exhibited substantial inhibitory effects on bacterial growth, highlighting their potential as novel antimicrobial agents .

Data Tables

Biological Activity IC50 Values (μM) Cell Lines Tested
Antineoplastic Activity1.61 - 2.95Jurkat J16, Ramos
Antimicrobial ActivityVariesVarious bacterial strains

Comparison with Similar Compounds

Comparison with Similar Compounds

The DHN scaffold is highly versatile, with modifications leading to diverse pharmacological and physicochemical properties. Below is a detailed comparison of 2,6-dibromo-3,4-dihydronaphthalen-1(2H)-one with structurally related analogs:

Structural and Functional Group Variations

Compound Name Substituents/Modifications Key Features
This compound Br at 2- and 6-positions High molecular weight (328.99 g/mol), lipophilic, potential halogen bonding .
2,2-Dibromo-3,4-dihydro-1(2H)-naphthalenone Br at 2-position (geminal dihalogenation) Crystal structure reported; steric hindrance alters reactivity .
E-7-Fluoro-2-(2-(trifluoromethyl)benzylidene)-DHN Fluoro at 7-position, benzylidene at 2-position Enhanced electron-withdrawing effects; studied for crystallography .
4,6,8-Trihydroxy-DHN (Compound 9) OH at 4-, 6-, and 8-positions Polar, hydrogen-bond donor; isolated from fungi, low cytotoxicity .
Sertraline Tetralone (Isomer mix) 3,4- or 2,3-dichlorophenyl at 4-position Antidepressant precursor; chlorine substituents enhance metabolic stability .

Pharmacological and Physicochemical Properties

Property 2,6-Dibromo-DHN Pyrazole-DHN Derivatives Hydroxylated DHNs
Lipophilicity High (Br substituents) Moderate (aromatic/pyrazole groups) Low (polar OH groups)
Bioactivity Building block (no direct data) Anticancer (IC50: 1.56 µM) Low cytotoxicity
Solubility Low in water Moderate in DMSO Higher in polar solvents
Reactivity Halogenation/SNAr sites Electrophilic addition at α,β-unsaturated ketone Oxidation-prone (phenolic OH)

Crystallographic and Stability Data

  • 2,6-Dibromo-DHN: No direct crystallography data, but related 2,2-dibromo-DHN shows Br···Br interactions (3.45 Å) influencing packing .
  • Fluoro/Trifluoromethyl-DHN : C–H···F interactions stabilize crystal lattice .
  • Hydroxylated DHNs : Intramolecular H-bonds (O–H···O) enhance stability .

Key Research Findings

Halogen Effects : Bromine substituents in 2,6-Dibromo-DHN increase steric bulk and lipophilicity compared to chlorine or hydroxyl analogs, impacting drug-likeness and synthetic utility .

Biological Relevance : Pyrazole-DHN hybrids exhibit potent anticancer activity, highlighting the scaffold’s adaptability for medicinal chemistry .

Natural vs. Synthetic : Natural DHNs (e.g., 4,6,8-trihydroxy-DHN) lack halogenation but show niche bioactivities, while synthetic brominated derivatives serve as intermediates .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-dibromo-3,4-dihydronaphthalen-1(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Bromination of 6-bromo-1-tetralone using Br₂ in acetic acid at 0–5°C, achieving ~97% yield. Excess bromine and controlled temperature minimize polybrominated byproducts .
  • Route 2 : Diazotization of 6-amino-3,4-dihydro-1(2H)-naphthalenone followed by bromination. This method requires strict pH control (pH < 2) to avoid premature decomposition of the diazonium intermediate .
    • Key Considerations : Monitor reaction progress via TLC or GC-MS to optimize stoichiometry.

Q. How can crystallographic data for this compound be resolved, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELX suite (e.g., SHELXL for refinement) due to its robustness in handling bromine-heavy structures.

  • Protocol : Collect data at low temperature (100 K) to mitigate thermal motion artifacts. Bromine’s high electron density facilitates phase determination via direct methods .
  • Validation : Check R-factor convergence (target < 0.05) and residual electron density maps for disorder modeling .

Q. What physicochemical properties (e.g., logP, solubility) are critical for solubility screening in biological assays?

  • Methodological Answer :

  • logP : Predicted consensus logP = 2.86 (XLOGP3: 2.71; WLOGP: 2.97), indicating moderate hydrophobicity. Adjust solvent systems (e.g., DMSO:water) to prevent precipitation .
  • Solubility : Experimental solubility ranges from 0.0125 mg/mL (SILICOS-IT) to 0.427 mg/mL (Ali model). Pre-saturate buffers with sonication for kinetic solubility assays .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Steric vs. Electronic : The 2,6-dibromo configuration creates steric hindrance but activates the ketone via conjugation. Use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ (80°C, 12h).
  • Monitoring : Track regioselectivity via NMR (¹H/¹³C) and compare coupling efficiency with mono-brominated analogs .

Q. What structural features explain discrepancies in bioactivity between 2,6-dibromo derivatives and other dihydronaphthalenone analogs?

  • Methodological Answer :

  • Conformational Analysis : The chair conformation of the cyclohexanone ring (C5/C6 sp³ hybridization) enhances binding to hydrophobic pockets in enzymes like cyclooxygenase-2 (COX-2).
  • Halogen Bonding : Br atoms form XB interactions with protein backbone carbonyls (e.g., in kinase targets), improving binding affinity. Compare docking scores (AutoDock Vina) with non-brominated analogs .

Q. How to address contradictions in reported cytotoxicity data across cell lines?

  • Methodological Answer :

  • Assay Design : Standardize protocols (e.g., MTT vs. SRB assays) and control for ROS generation, as brominated compounds may induce oxidative stress.
  • Metabolic Stability : Test in HepG2 cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolic liability. LC-MS/MS quantifies parent compound degradation .

Key Recommendations for Researchers

  • Synthesis : Prioritize Route 1 for scalability but include scavengers (e.g., NaHSO₃) to quench excess Br₂ .
  • Crystallography : Use synchrotron radiation for high-resolution data to resolve Br disorder .
  • Biological Assays : Pre-screen solubility in assay buffers to avoid false negatives .

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